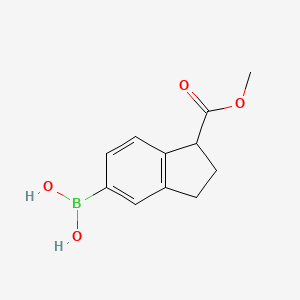

(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid

Description

Propriétés

IUPAC Name |

(1-methoxycarbonyl-2,3-dihydro-1H-inden-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO4/c1-16-11(13)10-4-2-7-6-8(12(14)15)3-5-9(7)10/h3,5-6,10,14-15H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQBKDDDEILVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(CC2)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Procedure and Conditions

Key Findings

-

Green Chemistry : Substituting B₂Pin₂ with BBA eliminates the need for ester hydrolysis, reducing steps and cost.

-

Scalability : Demonstrated at multi-kilogram scales with SiliaCat DPP-Pd, achieving 65 kg batches.

Direct Borylation of Indene Derivatives

Direct borylation leverages boron trihalides or diborane to functionalize indene precursors. This method is less common due to handling challenges but offers direct access to boronic acids.

Procedure and Conditions

-

Starting Material : 1-(Methoxycarbonyl)-2,3-dihydro-1H-indene.

-

Boron Source : BCl₃ or BBr₃ (2.0 equivalents).

-

Catalyst : None required; reaction proceeds via electrophilic aromatic substitution.

-

Solvent : Dichloromethane (DCM) or chlorobenzene.

-

Temperature : 0–25°C for 2–6 hours.

Key Findings

-

Yield : 50–65%, limited by competing side reactions.

-

Challenges : Requires strict moisture control and generates corrosive byproducts.

Lithiation-Borylation Sequential Approach

This two-step method involves generating a lithium intermediate followed by boronation.

Step 1: Lithiation

-

Starting Material : 5-Bromo-1-(methoxycarbonyl)-2,3-dihydro-1H-indene.

-

Lithiating Agent : n-BuLi (2.2 equivalents).

-

Solvent : THF at -78°C.

Step 2: Boronation

-

Boron Source : Trimethyl borate (B(OMe)₃, 3.0 equivalents).

-

Quenching : HCl (1M) to hydrolyze the boronate ester.

-

Yield : 60–70% after purification.

Comparative Analysis of Methods

| Method | Catalyst | Boron Source | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Miyaura Borylation | PdCl₂(dppf) | B₂Pin₂/BBA | 75–92% | High yield, scalable, green variants | Requires palladium, expensive ligands |

| Direct Borylation | None | BCl₃/BBr₃ | 50–65% | No catalyst needed | Corrosive reagents, low yield |

| Lithiation-Borylation | n-BuLi | B(OMe)₃ | 60–70% | Avoids transition metals | Cryogenic conditions, multi-step |

Recent Advances and Optimization

Tetrahydroxydiboron (BBA) in Miyaura Borylation

Analyse Des Réactions Chimiques

Types of Reactions

(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Palladium catalysts are commonly employed in substitution reactions, especially in Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: Alcohols or ketones.

Reduction: Alcohols.

Substitution: Various substituted indane derivatives, depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into boronic acid derivatives has shown potential in the development of drugs for various diseases, including cancer and diabetes.

Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mécanisme D'action

The mechanism of action of (1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The molecular pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Anticancer Activity

Boronic acids with aromatic or polycyclic systems exhibit notable antiproliferative effects. Key comparisons include:

Analysis :

Enzyme Inhibition and Target Binding

Boronic acids often target serine proteases or penicillin-binding proteins (PBPs):

Analysis :

- The rigid dihydroindenyl core in the target compound may favor binding to enzymes with hydrophobic active sites, similar to bicyclic inhibitors like benzoxaboroles .

- The methoxycarbonyl group’s electron-withdrawing effect could modulate boron’s electrophilicity, affecting covalent adduct formation with catalytic serine residues .

Analysis :

- The dihydroindenyl bromide precursor for the target compound may require optimized reaction conditions to avoid boronic acid decomposition, a common issue in sterically hindered systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-(methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halogenated precursors. For example, Rhodium-catalyzed carboxylation with CO₂ has been employed for similar methoxycarbonyl-substituted boronic acids, achieving moderate yields (62%) under conditions using Rh(I) catalysts and methanol as a solvent . Optimization may involve varying catalyst loadings (e.g., Rh vs. Pd), temperature (room temp to 80°C), and stoichiometry of reagents. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm purity and structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- ¹H NMR : Look for diagnostic peaks: methoxycarbonyl protons (~δ 3.9 ppm) and aromatic/indenyl protons (δ 6.5–8.1 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- FTIR : Verify carbonyl (C=O) stretch at ~1700 cm⁻¹ and B-O bonds near 1350 cm⁻¹ .

- Resolution of discrepancies : Cross-validate with X-ray crystallography (using SHELXL ) or computational models (DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in catalytic systems or drug-target interactions?

- Methodological Answer :

- DFT Setup : Use B3LYP/6-31G(d,p) to calculate electronic properties (HOMO/LUMO energies, Mulliken charges) and molecular electrostatic potential (MEP) surfaces. This reveals nucleophilic/electrophilic sites, aiding in predicting Suzuki coupling reactivity or binding affinities .

- Example : For a related indenylboronic acid, DFT showed strong electrophilicity at the boron atom, aligning with its reactivity in cross-couplings .

- Validation : Compare computational results with experimental kinetic data or crystallographic bond lengths .

Q. What strategies are effective for resolving contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- X-ray Refinement : Use SHELXL for small-molecule refinement, especially for resolving disorder in the methoxycarbonyl or indenyl groups. SHELXTL (Bruker AXS) is recommended for high-resolution data .

- Dynamic Effects : If NMR shows rotamers (e.g., due to restricted rotation), compare with temperature-dependent crystallography or variable-temperature NMR to assess conformational flexibility .

Q. How can this compound be integrated into drug discovery pipelines, particularly for targeting enzymes or receptors?

- Methodological Answer :

- Target Identification : Screen against serine hydroxymethyltransferases (SHMT) or proteases, as similar boronic acids inhibit SHMT via hydrogen bonding with active-site residues (e.g., Thr183, Asn356) .

- Structure-Activity Relationship (SAR) : Modify the indenyl or methoxycarbonyl groups and evaluate bioactivity using in vitro assays (e.g., IC₅₀ determination). For example, analogs with fluorophenyl substitutions showed enhanced binding in AMPA receptor modulators .

- ADME Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier penetration using PAMPA .

Data Contradiction and Optimization

Q. When encountering low yields in cross-coupling reactions, how can side reactions or byproducts be systematically identified?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to detect protodeboronation products or homo-coupling byproducts.

- Condition Screening : Test additives (e.g., Cs₂CO₃ for base-sensitive substrates) or alternative solvents (THF vs. DMF) .

- Catalyst Optimization : Switch from Pd(PPh₃)₄ to XPhos-based catalysts to suppress β-hydride elimination in indenyl systems .

Tables for Key Data

| Computational Parameters (DFT) | Value | Reference |

|---|---|---|

| Basis Set | 6-31G(d,p) | |

| HOMO-LUMO Gap | ~5.2 eV (predicts reactivity) | |

| Global Electrophilicity Index (ω) | ~1.5 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.